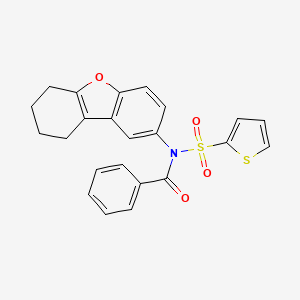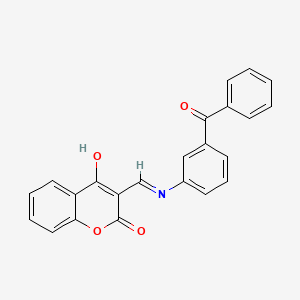
(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(((3-benzoylphenyl)amino)methylene)chroman-2,4-dione, commonly known as BAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. BAC is a member of the chroman-2,4-dione family, which is known for its diverse biological activities.
Mechanism of Action
BAC exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. BAC has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAC has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. BAC has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
BAC has several advantages for laboratory experiments, including its high stability and solubility in various solvents. However, BAC has limited water solubility, which can make it challenging to use in aqueous systems. Additionally, BAC can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BAC. Further research is needed to elucidate the precise mechanisms of BAC's biological effects and to identify its molecular targets. Additionally, studies are needed to investigate the potential applications of BAC in other fields such as agriculture and materials science. Finally, the development of novel BAC derivatives with improved properties and reduced toxicity is an area of active research.
Synthesis Methods
BAC can be synthesized through various methods, including the condensation reaction of 3-benzoylacetone and 3-aminobenzophenone in the presence of a catalyst. Another method involves the reaction of 3-benzoylchromone and 3-aminobenzophenone in the presence of a base.
Scientific Research Applications
BAC has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that BAC has anti-tumor activity and can induce apoptosis in cancer cells. BAC has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular diseases.
properties
IUPAC Name |
3-[(3-benzoylphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO4/c25-21(15-7-2-1-3-8-15)16-9-6-10-17(13-16)24-14-19-22(26)18-11-4-5-12-20(18)28-23(19)27/h1-14,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIRHASHOPWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N=CC3=C(C4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)
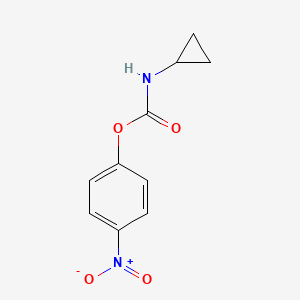
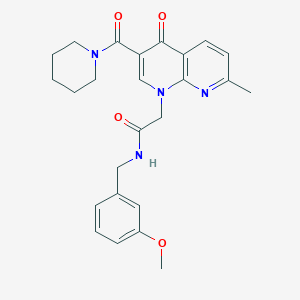
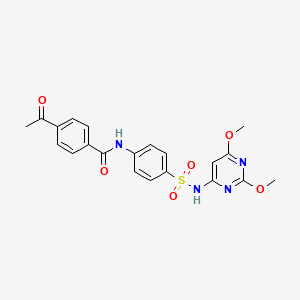

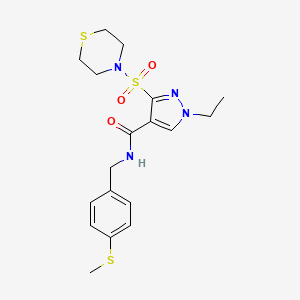
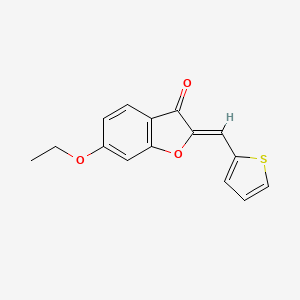

![1-(3-fluoro-4-methylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2465288.png)
![ethyl 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2465291.png)

![4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol](/img/structure/B2465295.png)
